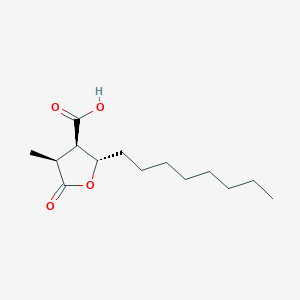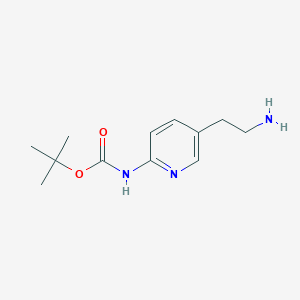
Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate is an organic compound with the molecular formula C11H17N3O2. It is a white solid that is soluble in common organic solvents such as alcohols and esters. This compound is primarily used as a protecting group in organic synthesis, particularly for protecting amine functional groups to prevent unwanted reactions .
Méthodes De Préparation
The synthesis of tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate typically involves the reaction of 2-amino-5-(aminomethyl)pyridine with di-tert-butyl dicarbonate (BOC2O). This reaction is generally carried out at room temperature and requires appropriate solvent treatment and reaction time control . The industrial production methods for this compound are similar, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a protecting group in organic synthesis to protect amine functional groups.
Biology: This compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate involves its role as a protecting group. It protects the amine functional group by forming a stable carbamate linkage, which prevents unwanted reactions during synthetic processes. The molecular targets and pathways involved include the formation of stable intermediates that can be deprotected under specific conditions to release the free amine .
Comparaison Avec Des Composés Similaires
Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate is unique due to its specific structure and stability as a protecting group. Similar compounds include:
Tert-butyl carbamate: Used for similar protecting purposes but with different structural properties.
Tert-butyl N-(2-aminoethyl)carbamate: Another protecting group with a slightly different structure.
Tert-butyl (5-aminopyridin-2-yl)carbamate: Similar in structure but used in different synthetic applications.
These compounds share similar functionalities but differ in their specific applications and stability under various conditions.
Propriétés
Numéro CAS |
637015-72-6 |
|---|---|
Formule moléculaire |
C12H19N3O2 |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
tert-butyl N-[5-(2-aminoethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-5-4-9(6-7-13)8-14-10/h4-5,8H,6-7,13H2,1-3H3,(H,14,15,16) |
Clé InChI |
AETTZKRFJDMQNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


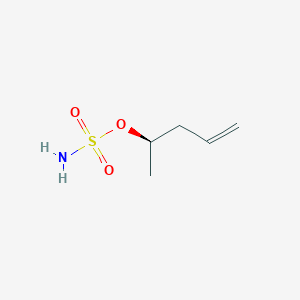
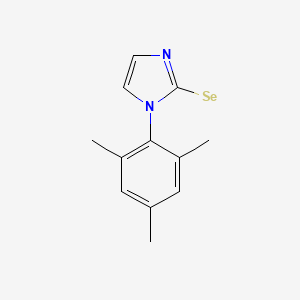
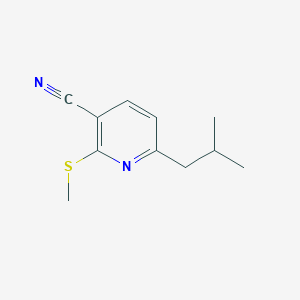

![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)


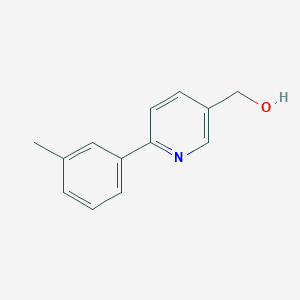
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
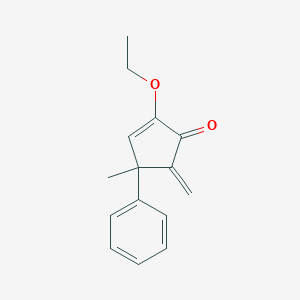
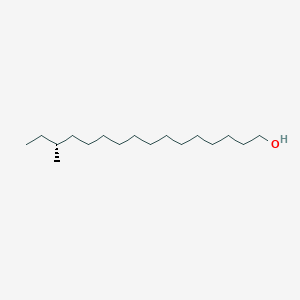
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
